N,N,N',N'-Tetramethylbenzidine
Overview
Description
N,N,N’,N’-Tetramethylbenzidine is an organic compound with the molecular formula C16H20N2. It is a derivative of benzidine and is characterized by the presence of four methyl groups attached to the nitrogen atoms. This compound is widely used as a chromogenic substrate in various biochemical assays, particularly in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry (IHC) techniques .
Scientific Research Applications
N,N,N’,N’-Tetramethylbenzidine is extensively used in scientific research due to its chromogenic properties. Some of its key applications include:
Biochemistry: Used as a substrate in ELISA and IHC techniques to detect the presence of specific proteins or antigens.
Medicine: Employed in diagnostic assays to identify biomarkers for various diseases.
Chemistry: Utilized in redox reactions to study the kinetics and mechanisms of oxidation and reduction processes.
Mechanism of Action
Target of Action
N,N,N’,N’-Tetramethylbenzidine (TMB) primarily targets peroxidase enzymes , such as horseradish peroxidase . These enzymes play a crucial role in catalyzing the oxidation of TMB .
Mode of Action
TMB acts as a hydrogen donor for the reduction of hydrogen peroxide to water, a process catalyzed by peroxidase enzymes . This interaction results in the oxidation of TMB .
Biochemical Pathways
The primary biochemical pathway affected by TMB is the peroxidase-catalyzed oxidation-reduction pathway . The oxidation of TMB leads to the formation of a blue-colored product, which is often used in enzyme-linked immunosorbent assays (ELISAs) for signal detection .
Result of Action
The molecular effect of TMB’s action is the production of a blue-colored product upon oxidation . This color change at the cellular level is often utilized in ELISAs as a detectable signal, indicating the presence of a specific antigen .
Action Environment
The action, efficacy, and stability of TMB can be influenced by various environmental factors. For instance, the pH of the solution can affect the rate of TMB oxidation . Additionally, the presence of other substances, such as inhibitors or enhancers, can also impact the reaction .
Future Directions
Biochemical Analysis
Biochemical Properties
N,N,N’,N’-Tetramethylbenzidine plays a crucial role in biochemical reactions, primarily serving as a substrate for peroxidase enzymes. When oxidized by peroxidase in the presence of hydrogen peroxide, N,N,N’,N’-Tetramethylbenzidine undergoes a color change from colorless to blue, which can be quantitatively measured. This reaction is commonly used in ELISA to detect the presence of specific antigens or antibodies. The interaction between N,N,N’,N’-Tetramethylbenzidine and peroxidase is highly specific, making it an ideal substrate for sensitive and accurate biochemical assays .
Cellular Effects
N,N,N’,N’-Tetramethylbenzidine influences various cellular processes, particularly in the context of biochemical assays. It does not directly affect cell signaling pathways, gene expression, or cellular metabolism under normal assay conditions. Its oxidation product can interact with cellular components if not properly controlled. In laboratory settings, N,N,N’,N’-Tetramethylbenzidine is typically used in cell-free systems to avoid any unintended cellular effects .
Molecular Mechanism
The molecular mechanism of N,N,N’,N’-Tetramethylbenzidine involves its oxidation by peroxidase enzymes. Upon oxidation, N,N,N’,N’-Tetramethylbenzidine forms a diimine radical cation, which then reacts with another molecule of N,N,N’,N’-Tetramethylbenzidine to produce a blue-colored charge-transfer complex. This color change is the basis for its use in colorimetric assays. The binding interaction between N,N,N’,N’-Tetramethylbenzidine and peroxidase is essential for the oxidation process, and the efficiency of this interaction determines the sensitivity of the assay .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N,N’,N’-Tetramethylbenzidine can change over time due to its stability and degradation. N,N,N’,N’-Tetramethylbenzidine is relatively stable under normal storage conditions but can degrade upon prolonged exposure to light and air. This degradation can affect the accuracy and sensitivity of assays, making it essential to store N,N,N’,N’-Tetramethylbenzidine in dark, airtight containers. Long-term effects on cellular function are not typically observed as N,N,N’,N’-Tetramethylbenzidine is used in cell-free systems .
Dosage Effects in Animal Models
The effects of N,N,N’,N’-Tetramethylbenzidine in animal models vary with dosage. At low doses, it is generally non-toxic and does not produce adverse effects. At high doses, N,N,N’,N’-Tetramethylbenzidine can cause toxicity, including oxidative stress and damage to cellular components. These effects are dose-dependent, and careful control of dosage is necessary to avoid toxicity in experimental settings .
Metabolic Pathways
N,N,N’,N’-Tetramethylbenzidine is not typically involved in metabolic pathways within cells as it is used in cell-free biochemical assays. Its oxidation by peroxidase enzymes is a key reaction in these assays. The interaction with hydrogen peroxide and peroxidase is crucial for the colorimetric change observed in assays using N,N,N’,N’-Tetramethylbenzidine .
Subcellular Localization
As N,N,N’,N’-Tetramethylbenzidine is used in cell-free systems, its subcellular localization is not typically a concern. In biochemical assays, it is present in the reaction mixture and interacts directly with peroxidase enzymes. There are no specific targeting signals or post-translational modifications directing N,N,N’,N’-Tetramethylbenzidine to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N,N’,N’-Tetramethylbenzidine can be synthesized through the methylation of benzidine. The process involves the reaction of benzidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions .
Industrial Production Methods: In industrial settings, the production of N,N,N’,N’-Tetramethylbenzidine involves similar methylation reactions but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and sublimation .
Types of Reactions:
Oxidation: N,N,N’,N’-Tetramethylbenzidine undergoes oxidation reactions with various oxidizing agents such as cerium(IV) ions, permanganate ions, and hydrogen peroxide.
Reduction: The compound can also be reduced back to its original form using reducing agents like sodium dithionite.
Common Reagents and Conditions:
Oxidizing Agents: Cerium(IV) ions, permanganate ions, hydrogen peroxide.
Reducing Agents: Sodium dithionite.
Solvents: Acetone, ethanol, water.
Major Products Formed:
Oxidation Products: Colored diimine derivatives.
Reduction Products: Original N,N,N’,N’-Tetramethylbenzidine.
Comparison with Similar Compounds
N,N,N’,N’-Tetramethylbenzidine is often compared with other chromogenic substrates such as:
3,3’,5,5’-Tetramethylbenzidine: Similar in structure but differs in the position of methyl groups.
N,N-Dimethyl-p-phenylenediamine: Another chromogenic substrate used in redox reactions.
2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid): A chromogenic substrate used in various biochemical assays.
Uniqueness: N,N,N’,N’-Tetramethylbenzidine is unique due to its high sensitivity and specificity in detecting peroxidase activity. Its ability to form stable colored products upon oxidation makes it a preferred choice in many biochemical assays .
Properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]-N,N-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-17(2)15-9-5-13(6-10-15)14-7-11-16(12-8-14)18(3)4/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNWIFYIFSBPAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0036845 | |
Record name | N,N,N',N'-Tetramethylbenzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0036845 | |
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Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | N,N,N',N'-Tetramethylbenzidine | |
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Vapor Pressure |
0.0000163 [mmHg] | |
Record name | N,N,N',N'-Tetramethylbenzidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
366-29-0 | |
Record name | N,N,N′,N′-Tetramethylbenzidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=366-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N,N,N',N'-Tetramethylbenzidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366290 | |
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Record name | 366-29-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=433 | |
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Record name | [1,1'-Biphenyl]-4,4'-diamine, N4,N4,N4',N4'-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | N,N,N',N'-Tetramethylbenzidine | |
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Record name | N,N,N',N'-tetramethylbenzidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.070 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of TMB?
A1: TMB has the molecular formula C16H20N2 and a molecular weight of 240.34 g/mol.
Q2: What are the key spectroscopic characteristics of TMB?
A2: TMB exhibits a characteristic absorption band around 400 nm, attributed to a charge-transfer transition. [] Its radical cation (TMB+) displays a distinct absorption maximum at 475 nm. [] Resonance Raman spectroscopy has been instrumental in studying the vibrational characteristics of TMB in different states, including the ground state, excited singlet (S1) state, lowest excited triplet state, and radical cation. [, ]
Q3: How does TMB behave in micellar solutions?
A3: TMB readily solubilizes in various micellar systems, including anionic, cationic, and nonionic micelles. Its photoionization efficiency and cation radical stability are influenced by factors like micelle type, alkyl chain length, and the presence of additives like alcohols or crown ethers. [, , , ]
Q4: How does TMB interact with metal ions in solution?
A4: TMB forms charge-transfer complexes with metal ions like silver. [] This interaction can be exploited for the reversible generation of silver nanoparticles in polymer films via electrochemical switching. []
Q5: What is the role of TMB in perovskite solar cells?
A5: TMB can significantly enhance the performance and stability of perovskite solar cells (PSCs) by forming a conductive radical complex with PbI2. This complex effectively passivates defects in PSCs, leading to improved efficiency and longevity. []
Q6: How does TMB interact with zeolites?
A6: Upon adsorption onto activated acidic H6ZSM-5 zeolite, TMB undergoes spontaneous ionization to form its radical cation (TMB+), demonstrating the presence of electron-accepting Lewis acid sites within the zeolite framework. []
Q7: How does the environment affect the photoionization efficiency of TMB?
A7: The photoionization efficiency of TMB is significantly enhanced in anionic micelles compared to organic solvents. [] This enhancement is attributed to the stabilization of photoproduced TMB+ within the micellar environment. [, ]
Q8: What is the role of TMB in photoinduced electron transfer reactions?
A8: TMB acts as an efficient electron donor in its excited state. It can transfer an electron to various acceptors, including duroquinone and Eu3+, with high rate constants. [] This property makes TMB valuable in studying light-initiated redox processes. [, ]
Q9: How does TMB participate in sensitized photoreduction reactions?
A9: TMB can act as a sensitizer in photoreduction reactions, such as the reduction of nitrate ions. Upon excitation, TMB in its triplet state donates an electron to nitrate, initiating a cascade of reactions leading to nitrite formation. []
Q10: Have any computational studies been performed on TMB?
A10: While specific computational studies on TMB were not explicitly mentioned in the provided abstracts, techniques like electron spin echo modulation (ESEM) provide valuable insights into the structure and dynamics of TMB and its radical cation in various environments. [, , , , , , ]
Q11: What are the known toxicological properties of benzidine analogues like TMB?
A11: Benzidine and its analogues, including TMB, are known to be mutagenic and carcinogenic. [] Their presence in the environment, often as metabolites of azo dyes, raises concerns about their potential impact on human health and ecosystems. []
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